(2R,4R)-(-)-Pentanediol
Overview
Description
(2R,4R)-(-)-Pentanediol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes or receptors in the body to exert their effects .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Properties
IUPAC Name |
(2R,4R)-pentane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310414 | |
Record name | rel-(2R,4R)-2,4-Pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36402-52-5, 42075-32-1 | |
Record name | rel-(2R,4R)-2,4-Pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentanediol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pentanediol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(2R,4R)-2,4-Pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,R*)-pentane-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-PENTANEDIOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-PENTANEDIOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R,4R)-pentane-2,4-diol contribute to stereocontrol in organic synthesis?
A1: (2R,4R)-Pentane-2,4-diol serves as a valuable chiral auxiliary in asymmetric synthesis, particularly in reactions involving acetals. It reacts with aldehydes to form chiral acetals, which can then direct the stereochemical outcome of subsequent reactions. For instance, in reactions with organometallic reagents, the chirality of the acetal derived from (2R,4R)-pentane-2,4-diol can lead to either Cram or anti-Cram products depending on the reagent's nucleophilicity and reaction conditions. This ability to influence stereochemistry makes it a powerful tool for synthesizing enantiomerically enriched compounds.
Q2: Can you provide specific examples of reactions where (2R,4R)-pentane-2,4-diol is used for asymmetric induction?
A2: Several research papers highlight the use of (2R,4R)-pentane-2,4-diol in asymmetric synthesis:
- Synthesis of 2-amino alcohol derivatives: Titanium tetrachloride-mediated addition of allyltrimethylsilane to chiral acetals derived from (S)-α-amino aldehydes and (2R,4R)-pentane-2,4-diol yielded anti-2-amino alcohol derivatives with high diastereoselectivity.
- Enantiodivergent synthesis of steroidal side chains: Chiral acetals derived from (2R,4R)-pentane-2,4-diol were utilized to achieve stereocontrol in the synthesis of steroidal side chains via SN1 and SN2 type cleavage reactions, showcasing its versatility in complex molecule synthesis.
- Asymmetric [3+2] cycloadditions: Researchers developed a novel bisdiamidophosphite ligand incorporating (2R,4R)-pentane-2,4-diol. This ligand, when used in palladium-catalyzed asymmetric [3+2] cycloadditions, facilitated the synthesis of tetrasubstituted cyclopentanes with high diastereo- and enantioselectivity.
Q3: What are the structural features of (2R,4R)-pentane-2,4-diol?
A3:
Q4: How is (2R,4R)-pentane-2,4-diol used in material science?
A4: (2R,4R)-Pentane-2,4-diol serves as a chiral monomer in the synthesis of optically active polymers:
- Optically active polyesters: Polycondensation of (2R,4R)-pentane-2,4-diol with various aromatic diacid chlorides yields optically active polyesters with inherent viscosities ranging from 0.22–0.57 dl g−1. These polyesters exhibit glass transition temperatures between 66°C to 147°C and decompose around 280°C.
- Chiral Polyurethanes: Polyaddition of (2R,4R)-pentane-2,4-diol with different diisocyanates produces optically active polyurethanes. These polyurethanes can be utilized as stationary phases in high-performance liquid chromatography for separating chiral compounds. The chiral recognition abilities of these polymers are influenced by their crystallinity.
Q5: Beyond its role in polymerization, are there other applications of (2R,4R)-pentane-2,4-diol in material science?
A5: While the provided abstracts primarily focus on its use in polymer synthesis, the chirality and functionality of (2R,4R)-pentane-2,4-diol make it a promising building block for other material science applications:
Q6: Are there any studies on the conformational analysis of (2R,4R)-pentane-2,4-diol and its derivatives?
A6: Yes, researchers have investigated the conformational preferences of (2R,4R)-pentane-2,4-diol and related compounds. By combining data from 1H NMR spectroscopy and chiroptical properties like optical rotation, they determined that the threo isomers, including (2S,4S)-pentanedithiol derived from (2R,4R)-pentane-2,4-diol, predominantly adopt the anti-anti conformation. This understanding of conformational preferences provides insights into the reactivity and interactions of these molecules.
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